1-[4-(Benzyloxy)phenyl]ethanol
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Overview
Description
1-[4-(Benzyloxy)phenyl]ethanol is an organic compound with the molecular formula C15H16O2. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Benzyloxy)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 1-[4-(Benzyloxy)phenyl]ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a palladium or platinum catalyst under hydrogen gas pressure .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-[4-(Benzyloxy)phenyl]ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to 1-[4-(Benzyloxy)phenyl]ethane using strong reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: 1-[4-(Benzyloxy)phenyl]ethanone.
Reduction: 1-[4-(Benzyloxy)phenyl]ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]ethanol can be compared with similar compounds such as:
1-[4-(Methoxy)phenyl]ethanol: This compound has a methoxy group instead of a benzyloxy group, leading to different chemical and biological properties.
1-[4-(Ethoxy)phenyl]ethanol: The ethoxy group imparts different reactivity and solubility characteristics compared to the benzyloxy group.
1-[4-(Hydroxy)phenyl]ethanol: The presence of a hydroxy group significantly alters the compound’s acidity and reactivity.
The uniqueness of this compound lies in its benzyloxy group, which provides distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDSFYWJCAKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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